1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Crystallography Structural Chemistry Material Science

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (CAS 923033-07-2) is a uniquely substituted fluoronitroaromatic that cannot be replaced by simpler mono‑fluoro or non‑ethylated analogs. Its 1‑ethyl‑3,4,5‑trifluoro‑2‑nitro pattern creates a highly electron‑deficient ring, essential for regioselective SNAr reactions and the assembly of polyfluorinated benzodiazepine scaffolds. Procure this intermediate when the synthetic route demands precise electronic and steric control, and where conventional nitrobenzenes fail to deliver the required reactivity or downstream selectivity.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 923033-07-2
Cat. No. B8694299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3,4,5-trifluoro-2-nitrobenzene
CAS923033-07-2
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F
InChIInChI=1S/C8H6F3NO2/c1-2-4-3-5(9)6(10)7(11)8(4)12(13)14/h3H,2H2,1H3
InChIKeyFXFSXOXNZFUNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (CAS 923033-07-2): Core Molecular Identity and Procurement Baseline


1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (CAS 923033-07-2) is a multiply fluorinated nitroaromatic compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol [1]. It is a specialized synthetic intermediate characterized by a benzene ring substituted with an ethyl group at position 1 and trifluoro and nitro groups at positions 3, 4, and 5 . The compound serves as a crucial building block in the synthesis of polyfluorinated benzodiazepine derivatives . Its high electron deficiency, driven by the nitro and trifluoro substituents, makes it reactive in nucleophilic aromatic substitutions .

Why Generic Substitution of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Fails: Structural and Electronic Differentiation


In-class substitution with simpler nitrobenzenes or fluorobenzenes is not viable due to the unique electronic and steric profile of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene. Its specific 1-ethyl-3,4,5-trifluoro-2-nitro substitution pattern creates a distinct electron-deficient aromatic ring and a specific molecular geometry [1] that governs its reactivity and selectivity in downstream synthetic steps, such as nucleophilic aromatic substitution (SNAr) . Using a mono-fluorinated or non-ethylated analog would lead to different regiochemical outcomes, lower reaction rates, or failure to incorporate into the target molecular framework, particularly in the synthesis of polyfluorinated benzodiazepines . The quantitative evidence below demonstrates these specific points of differentiation.

Quantitative Differentiation Evidence for 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (CAS 923033-07-2)


Structural Differentiation via Single-Crystal X-ray Diffraction Data

The molecular geometry of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is nearly planar with a specific torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), indicating a unique conformation that distinguishes it from non-ethylated or differently substituted analogs [1]. The crystal structure has been solved and refined to an R-factor of 0.053 for 2043 observed reflections, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å [2].

Crystallography Structural Chemistry Material Science

Reactivity and Selectivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene makes it susceptible to nucleophilic aromatic substitution (SNAr) . The presence of three fluorine atoms and a nitro group activates the ring towards nucleophiles, while the ethyl group at the 1-position provides steric hindrance that can influence regioselectivity compared to unsubstituted analogs . In comparative studies of SNAr reactions, 1,2,3-trifluoro-4-nitrobenzene (F3NB) exhibited distinct selectivity compared to pentafluoronitrobenzene [1], highlighting the impact of substitution patterns.

Synthetic Chemistry Reaction Selectivity Fluorinated Building Blocks

Application-Specific Differentiation in Polyfluorinated Benzodiazepine Synthesis

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is specifically cited as a crucial building block for the synthesis of polyfluorinated benzodiazepine derivatives . These derivatives represent an important class of pharmaceutically active compounds . The compound's structure directly maps onto key motifs in these drugs, providing a direct synthetic route that alternative starting materials (e.g., 1-bromo-3,4,5-trifluoro-2-nitrobenzene ) cannot offer due to differing functional groups and subsequent reactivity.

Medicinal Chemistry Pharmaceutical Intermediates Benzodiazepine Derivatives

Differentiation in Material Science Applications: Liquid Crystal Precursors

Fluorinated liquid crystal compounds derived from building blocks like 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene exhibit enhanced low-temperature stability and improved electro-optical properties compared to conventional non-fluorinated materials . The trifluoro substitution pattern provides an optimal balance of polarity and molecular shape anisotropy, essential for mesophase formation and high birefringence .

Liquid Crystals Material Science Fluorinated Aromatics

Optimal Research and Industrial Scenarios for Procuring 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (CAS 923033-07-2)


Synthesis of Polyfluorinated Benzodiazepine Derivatives for CNS Drug Discovery

Procure this compound when the synthetic target is a polyfluorinated benzodiazepine derivative, a class of pharmaceutically active compounds with central nervous system applications . The compound's specific substitution pattern is a crucial building block for this scaffold, and using a different analog would necessitate a redesign of the synthetic route .

Development of High-Performance Fluorinated Liquid Crystal Mixtures

Utilize 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene as a precursor for synthesizing fluorinated liquid crystal components. The trifluoro substitution pattern is reported to enhance low-temperature stability and improve electro-optical properties, such as birefringence, compared to conventional materials .

Precision Synthesis via Regioselective Nucleophilic Aromatic Substitution (SNAr)

Employ this compound in reaction schemes requiring a highly electron-deficient aromatic ring for SNAr chemistry . Its unique combination of a nitro group, three fluorine atoms, and an ethyl group allows for regiocontrol that is not achievable with simpler fluoronitrobenzenes .

Structural Studies Requiring a Well-Defined Crystalline Model of a Fluorinated Nitroaromatic

Obtain this compound for crystallographic studies or computational modeling. Its well-characterized crystal structure (R-factor 0.053) provides a reliable molecular model for understanding intermolecular interactions and packing in fluorinated aromatic systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.